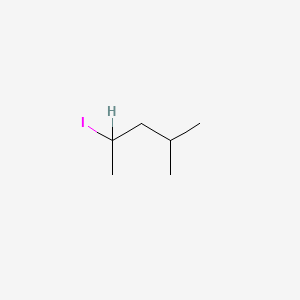

2-Iodo-4-methylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVYLVIBZCVAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Iodo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-iodo-4-methylpentane. Due to the limited availability of extensive experimental data for this specific compound, this document synthesizes information from computational predictions, data from analogous compounds, and established principles of organic chemistry. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data on its physicochemical properties, synthesis, reactivity, and safety considerations. All quantitative data is presented in structured tables for clarity, and key reaction pathways are visualized using Graphviz diagrams.

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃I | PubChem[1][2] |

| Molecular Weight | 212.07 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 31294-96-9 | American Elements[3] |

| Appearance | Liquid | American Elements[3] |

| Storage Temperature | 4 °C | American Elements[3] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 212.00620 g/mol | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

Note: The XLogP3 value suggests that this compound is a lipophilic compound, likely exhibiting good solubility in nonpolar organic solvents.[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, it can be reasonably synthesized from its corresponding alcohol, 4-methyl-2-pentanol (B46003), or via a halide exchange reaction from a corresponding chloro- or bromoalkane.

Synthesis from 4-Methyl-2-pentanol

The most common method for preparing secondary iodoalkanes from the corresponding alcohol is through a nucleophilic substitution reaction. This typically involves the use of a phosphorus-based iodinating agent, such as phosphorus triiodide (PI₃), which can be generated in situ from iodine and phosphorus.

Experimental Protocol (General Procedure):

-

Reaction Setup: A solution of 4-methyl-2-pentanol in an inert, anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Reagent Addition: Red phosphorus is added to the cooled solution, followed by the slow, portion-wise addition of iodine. The reaction is exothermic and the temperature should be carefully monitored.

-

Reaction: After the addition of iodine is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

Synthesis via Finkelstein Reaction

The Finkelstein reaction provides an efficient method for the synthesis of iodoalkanes from the corresponding chloro- or bromoalkanes via a halide exchange.[4][5][6] This is an Sₙ2 reaction driven to completion by the precipitation of the insoluble sodium chloride or sodium bromide in acetone (B3395972).[5][6]

Experimental Protocol (General Procedure):

-

Reaction Setup: A solution of 2-chloro-4-methylpentane (B3392400) or 2-bromo-4-methylpentane (B50952) is prepared in anhydrous acetone in a round-bottom flask.

-

Reagent Addition: A stoichiometric excess of sodium iodide is added to the solution.

-

Reaction: The reaction mixture is heated at reflux with stirring. The progress of the reaction can be monitored by the formation of a white precipitate (NaCl or NaBr).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the precipitate is removed by filtration.

-

Purification: The acetone is removed from the filtrate by evaporation under reduced pressure. The resulting crude product is then purified by distillation.

Diagram 1: Synthesis Pathways for this compound

References

- 1. (2S)-2-iodo-4-methylpentane | C6H13I | CID 101996013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H13I | CID 6429788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 5. byjus.com [byjus.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (R)-2-iodo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-iodo-4-methylpentane is a chiral alkyl iodide of significant interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents. Its defined stereochemistry is crucial for the stereospecific synthesis of complex target molecules. This technical guide provides a comprehensive overview of the synthetic routes to (R)-2-iodo-4-methylpentane, focusing on stereocontrolled methods. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the practical application of these synthetic strategies.

The primary and most stereochemically reliable approach to synthesizing (R)-2-iodo-4-methylpentane involves the nucleophilic substitution of a chiral precursor that possesses the same carbon skeleton. A readily available and suitable starting material is (S)-4-methyl-2-pentanol. The synthesis hinges on an S(_N)2 reaction at the stereocenter, which proceeds with a predictable inversion of configuration, thus converting the (S)-alcohol into the desired (R)-iodide. Two principal methods for achieving this transformation are the Appel reaction and a two-step procedure involving tosylation followed by nucleophilic substitution with iodide.

Synthetic Strategies

The stereospecific synthesis of (R)-2-iodo-4-methylpentane from (S)-4-methyl-2-pentanol can be effectively achieved through pathways that ensure inversion of the chiral center. The two recommended methods are detailed below.

Method 1: The Appel Reaction

The Appel reaction provides a direct, one-pot conversion of an alcohol to an alkyl iodide with inversion of stereochemistry.[1][2][3] The reaction typically utilizes triphenylphosphine (B44618) (PPh(_3)) and iodine (I(_2)) to activate the hydroxyl group, facilitating its displacement by an iodide ion in an S(_N)2 manner.[3] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[2]

Caption: Synthetic pathway for the Appel reaction.

Method 2: Two-Step Tosylation and Nucleophilic Substitution

This method involves two discrete steps. First, (S)-4-methyl-2-pentanol is converted to its corresponding tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). This step proceeds with retention of configuration at the chiral center as the C-O bond is not broken.[4][5] The resulting (S)-4-methyl-2-pentyl tosylate is an excellent leaving group.

In the second step, the tosylate is treated with a source of iodide ions, such as sodium iodide (NaI), in a suitable polar aprotic solvent like acetone (B3395972) or DMF. This proceeds via an S(_N)2 reaction, where the iodide ion displaces the tosylate group, leading to an inversion of configuration and yielding the final product, (R)-2-iodo-4-methylpentane.[6]

Caption: Two-step synthesis via tosylation and SN2 reaction.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of chiral secondary iodides from their corresponding alcohols using the described methods. While specific data for (R)-2-iodo-4-methylpentane is not extensively reported, the values presented are based on analogous transformations of similar secondary alcohols and are expected to be comparable.

| Method | Starting Material | Product | Reagents | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) | Reference |

| Appel Reaction | Chiral Secondary Alcohol | Chiral Secondary Iodide | PPh(_3), I(_2), Imidazole | 85-95 | >98 | [7][8] |

| Tosyl.-SN2 | Chiral Secondary Alcohol | Chiral Secondary Iodide | 1. TsCl, Pyridine2. NaI, DMF | 80-90 (overall) | >99 | [6][9] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of (R)-2-iodo-4-methylpentane based on established procedures for similar transformations.

Protocol 1: Appel Reaction for the Synthesis of (R)-2-iodo-4-methylpentane

This protocol is adapted from a general procedure for the Appel reaction to convert a secondary alcohol to an alkyl iodide with inversion of stereochemistry.[7][8]

Materials:

-

(S)-4-methyl-2-pentanol

-

Triphenylphosphine (PPh(_3))

-

Iodine (I(_2))

-

Imidazole

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3)) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4))

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents) and dissolve it in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add iodine (1.5 equivalents) to the stirred solution. The color of the solution will turn dark brown.

-

Add imidazole (2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at 0 °C.

-

Prepare a solution of (S)-4-methyl-2-pentanol (1.0 equivalent) in anhydrous DCM.

-

Add the (S)-4-methyl-2-pentanol solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. Stir until the brown color disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, which will contain triphenylphosphine oxide as a major byproduct, is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure (R)-2-iodo-4-methylpentane.

Protocol 2: Two-Step Synthesis via Tosylation and Nucleophilic Substitution

This protocol involves the formation of a tosylate followed by an S(_N)2 reaction with iodide.[6][9]

Step 1: Synthesis of (S)-4-methyl-2-pentyl tosylate

Materials:

-

(S)-4-methyl-2-pentanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice-cold dilute hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

In a flame-dried flask, dissolve (S)-4-methyl-2-pentanol (1.0 equivalent) in anhydrous pyridine and cool the solution to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours. The formation of a precipitate (pyridinium hydrochloride) will be observed.

-

Pour the reaction mixture into ice-cold dilute HCl and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous NaHCO(_3) solution and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield crude (S)-4-methyl-2-pentyl tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-2-iodo-4-methylpentane

Materials:

-

(S)-4-methyl-2-pentyl tosylate

-

Sodium iodide (NaI)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

Procedure:

-

Dissolve the crude (S)-4-methyl-2-pentyl tosylate (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add sodium iodide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or distillation to give pure (R)-2-iodo-4-methylpentane.

Conclusion

The synthesis of (R)-2-iodo-4-methylpentane is reliably achieved through stereospecific methods starting from the enantiomerically pure precursor, (S)-4-methyl-2-pentanol. Both the Appel reaction and the two-step tosylation-iodination route are effective strategies that proceed with high yields and excellent inversion of stereochemistry. The choice of method may depend on the specific laboratory conditions, availability of reagents, and the scale of the synthesis. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and development.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Appel reaction - Wikipedia [en.wikipedia.org]

- 3. Appel Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Show how to convert (R)−2 -pentanol to (S)−2 -pentanethiol via a tosyla.. [askfilo.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2-Iodo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-iodo-4-methylpentane, a halogenated alkane with potential applications in organic synthesis and pharmaceutical research. This document covers its chemical identity, physical and spectroscopic properties, a detailed experimental protocol for its synthesis via the Appel reaction, and the underlying reaction mechanism. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for research and development professionals.

Chemical Identity and Structure

This compound is a secondary alkyl iodide. Its structure consists of a pentane (B18724) backbone with an iodine atom at the second position and a methyl group at the fourth position.

The IUPAC name for this compound is This compound .[1][2] Its chemical structure is depicted below:

Molecular Formula: C₆H₁₃I[1][2]

Canonical SMILES: CC(C)CC(I)C

InChI: InChI=1S/C6H13I/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3[1]

InChIKey: HUVYLVIBZCVAKG-UHFFFAOYSA-N

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 31294-96-9 | [1][2] |

| Molecular Weight | 212.07 g/mol | [1][2][3] |

| Appearance | Liquid (Predicted) | [2] |

| Boiling Point | 175.8±3.0 °C at 760 mmHg | Predicted |

| Density | 1.4±0.1 g/cm³ | Predicted |

| XLogP3 | 3.6 | [3] |

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following tables present predicted spectral data, which can be used for preliminary identification purposes.

¹H NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1 - 4.3 | Sextet | 1H | H-2 (CHI) |

| ~ 1.9 | Doublet | 3H | H-1 (CH₃) |

| ~ 1.6 - 1.8 | Multiplet | 1H | H-4 (CH) |

| ~ 1.2 - 1.4 | Multiplet | 2H | H-3 (CH₂) |

| ~ 0.9 | Doublet | 6H | H-5 & H-5' (CH(CH₃)₂) |

¹³C NMR Spectrum (Predicted)[4]

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~ 30 - 35 | CH | C-2 (CHI) |

| ~ 50 - 55 | CH₂ | C-3 |

| ~ 25 - 30 | CH | C-4 |

| ~ 22 - 27 | CH₃ | C-1 |

| ~ 22 | CH₃ | C-5 & C-5' |

Infrared (IR) Spectrum (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 3000 | C-H Stretch | Alkane |

| 1450 - 1470 | C-H Bend | Alkane |

| 1365 - 1385 | C-H Bend (gem-dimethyl) | Alkane |

| 500 - 600 | C-I Stretch | Alkyl Iodide |

Synthesis of this compound

This compound can be synthesized from its corresponding alcohol, 4-methyl-2-pentanol (B46003), via the Appel reaction.[4][5] This reaction utilizes triphenylphosphine (B44618) and iodine to convert the hydroxyl group into a good leaving group, which is subsequently displaced by an iodide ion in an Sₙ2 reaction.[4][6]

Experimental Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis Workflow of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Appel reaction.[7]

Materials:

-

4-methyl-2-pentanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate (B1210297) solvent system

Procedure:

-

To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents). Stir the mixture for 10 minutes.[7]

-

Add a solution of 4-methyl-2-pentanol (1.0 equivalent) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by flash column chromatography to afford this compound.[7]

Reaction Mechanism: The Appel Reaction

The conversion of 4-methyl-2-pentanol to this compound proceeds via the Appel reaction mechanism. The key steps are the activation of the alcohol and subsequent nucleophilic substitution.

Caption: Appel Reaction Mechanism.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of this compound, including its chemical properties, predicted spectroscopic data, and a detailed experimental protocol for its synthesis. The information and diagrams presented herein are intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

References

- 1. This compound | C6H13I | CID 6429788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. (2R)-2-iodo-4-methylpentane | C6H13I | CID 89597245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. Appel Reaction [organic-chemistry.org]

- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

Iodohexane: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical compound C6H13I, commonly known as iodohexane. It will cover its fundamental molecular properties, including its chemical formula and molecular weight, and will detail its various isomers.

Core Molecular Data

The chemical formula for iodohexane is C6H13I.[1][2][3] This indicates that each molecule is composed of six carbon atoms, thirteen hydrogen atoms, and one iodine atom. The molecular weight of this compound is approximately 212.07 g/mol .[4][5]

Isomeric Forms

It is important to note that the formula C6H13I represents multiple structural isomers. The position of the iodine atom on the hexane (B92381) chain determines the specific isomer. Some of the common isomers include:

-

1-Iodohexane: In this isomer, the iodine atom is attached to the first carbon atom of the hexane chain.[1][5][6]

-

2-Iodohexane: Here, the iodine atom is bonded to the second carbon atom.[4]

-

3-Iodohexane: The iodine atom is attached to the third carbon atom in this form.

The specific isomer being used is a critical factor in experimental design and synthesis, as the position of the iodine atom can influence the compound's reactivity and physical properties.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C6H13I | [1][2][4][5][6][7] |

| Molecular Weight | 212.07 g/mol | [4][5] |

| Molecular Weight (more precise) | 212.0719 g/mol | [1][2][3] |

Logical Relationship of Isomers

The following diagram illustrates the relationship between the molecular formula and its common straight-chain isomers.

References

- 1. Hexane, 1-iodo- [webbook.nist.gov]

- 2. Hexane, 1-iodo- [webbook.nist.gov]

- 3. Hexane, 1-iodo- [webbook.nist.gov]

- 4. 2-Iodohexane | C6H13I | CID 33019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Iodohexane | C6H13I | CID 12527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 638-45-9: 1-Iodohexane | CymitQuimica [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

Physical properties of 2-Iodo-4-methylpentane (boiling point, density)

This technical guide provides a comprehensive overview of the physical properties of 2-Iodo-4-methylpentane, with a specific focus on its boiling point and density. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the available data, experimental methodologies, and the structural basis for its physical characteristics.

Core Physical and Chemical Properties

This compound is a halogenated derivative of hexane. Its physical properties are primarily determined by its molecular weight, the presence of the heavy iodine atom, and its branched structure. The following table summarizes key computed and experimental data available for this compound.

| Property | Value | Source |

| Molecular Formula | C6H13I | PubChem[1][2] |

| Molecular Weight | 212.07 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Registry Number | 31294-96-9 | NIST WebBook |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Kovats Retention Index (Semi-standard non-polar) | 1026 | PubChem[2] |

| Kovats Retention Index (Standard polar) | 1171 | PubChem[2] |

Theoretical Framework: Structure-Property Relationships

The physical properties of haloalkanes like this compound are directly influenced by their molecular structure. The following diagram illustrates the key relationships between structural features and the expected boiling point and density.

Caption: Factors influencing the physical properties of this compound.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for its determination is simple distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a port for a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or water bath

-

Thermometer

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place a sample of this compound (typically 5-10 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Begin circulating cold water through the condenser.

-

Gently heat the sample in the round-bottom flask.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature at which the vapor is in equilibrium with the condensing liquid on the thermometer bulb. This stable temperature is the boiling point.

-

Record the ambient atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it is typically determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

The sample liquid (this compound)

-

Deionized water (for calibration)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with deionized water and place it in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with a small amount of water exiting the capillary. Dry the outside of the pycnometer and record its mass.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the sample, this compound, and repeat step 3.

-

Dry the exterior and record the mass of the pycnometer filled with the sample.

-

Calculate the density using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the experimental temperature

Generalized Experimental Workflow

The following diagram outlines the logical flow of the experimental determination of the boiling point and density of a liquid organic compound.

Caption: A generalized workflow for determining the boiling point and density.

References

An In-depth Technical Guide to 2-Iodo-4-methylpentane (CAS: 31294-96-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-iodo-4-methylpentane, a secondary alkyl iodide. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines known data with established chemical principles to offer a predictive yet thorough resource for researchers.

Chemical and Physical Properties

This compound is a halogenated derivative of isocaproic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 31294-96-9 | [1][2] |

| Molecular Formula | C₆H₁₃I | [1][2] |

| Molecular Weight | 212.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Pentane, 2-iodo-4-methyl- | [1] |

| Canonical SMILES | CC(C)CC(C)I | [1] |

| InChI Key | HUVYLVIBZCVAKG-UHFFFAOYSA-N | [1][2] |

| Appearance | Liquid (Predicted) | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Density | Not specified | N/A |

| Solubility | Insoluble in water (Predicted); Soluble in common organic solvents (Predicted) | N/A |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, several reliable methods for the preparation of secondary alkyl iodides can be applied. The most plausible routes start from the corresponding alcohol, 4-methyl-2-pentanol (B46003), or the alkene, 4-methyl-1-pentene.

From 4-methyl-2-pentanol via Nucleophilic Substitution

A common and effective method for synthesizing alkyl iodides from alcohols is through conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an iodide salt.

Experimental Protocol (General):

-

Step 1: Conversion of Alcohol to a Sulfonate Ester:

-

To a solution of 4-methyl-2-pentanol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or pyridine) at 0 °C, add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 eq.).

-

Slowly add a base, such as triethylamine (B128534) or pyridine (B92270) (1.2 eq.), to neutralize the generated acid.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water, dilute acid, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude sulfonate ester.

-

-

Step 2: Finkelstein Reaction: [3][4][5]

-

Dissolve the crude sulfonate ester in acetone (B3395972).

-

Add an excess of sodium iodide (NaI) (1.5-2.0 eq.).

-

Heat the mixture to reflux. The reaction is driven to completion by the precipitation of the sodium sulfonate salt in acetone.[4]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the precipitate.

-

Remove the acetone under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and sodium thiosulfate (B1220275) solution (to remove any residual iodine).

-

Dry the organic layer and concentrate to yield this compound. Purification can be achieved by distillation.

-

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Iodo-4-methylpentane

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-iodo-4-methylpentane, tailored for researchers, scientists, and professionals in drug development. The document outlines the predicted spectral data, a detailed experimental protocol for spectrum acquisition, and a visual representation of the spin-spin coupling interactions.

Predicted ¹H NMR Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the electronegative iodine atom significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (deshielded). The predicted data, including chemical shifts (δ), integration values, multiplicities, and coupling constants (J), are summarized in the table below.

| Protons | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Ha (CH₃) | ~1.00 | 6H | Doublet | ~6.5 |

| Hb (CH) | ~1.75 | 1H | Nonet | ~6.5 |

| Hc (CH₂) | ~1.90 | 2H | Triplet | ~7.0 |

| Hd (CH) | ~4.20 | 1H | Sextet | ~6.8 |

| He (CH₃) | ~1.85 | 3H | Doublet | ~6.8 |

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol details the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-25 mg of purified this compound.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][3][4] The choice of solvent is critical to avoid interfering signals from the solvent itself.[3]

-

To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.[1]

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[3]

-

Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay. For a standard ¹H NMR spectrum, a spectral width of 12-15 ppm is typically sufficient.

-

Acquire the spectrum using a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Visualization of Spin-Spin Coupling

The following diagram illustrates the structure of this compound and the key spin-spin coupling interactions between adjacent non-equivalent protons.

Caption: Spin-spin coupling pathways in this compound.

References

An In-depth Technical Guide to Interpreting the Mass Spectrum of 2-Iodo-4-methylpentane

This guide provides a detailed analysis of the mass spectrum of 2-iodo-4-methylpentane, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of its fragmentation pattern under electron ionization, presents the data in a structured format, outlines the experimental methodology, and visualizes the fragmentation pathways.

Introduction to Mass Spectrometry of Haloalkanes

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For haloalkanes like this compound, the C-I bond is the weakest bond and is therefore prone to cleavage. The presence of the heavy iodine atom also influences the isotopic pattern observed in the spectrum.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of C-C and C-I bonds. The molecular weight of this compound (C₆H₁₃I) is 212.07 g/mol .[1][2][3] The molecular ion peak (M+•) is expected at m/z 212.

Data Presentation: Predicted Mass Spectrum Data

The following table summarizes the major predicted ions, their mass-to-charge ratios (m/z), and their plausible relative intensities in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula | Relative Intensity (Predicted) |

| 212 | [CH₃CH(I)CH₂CH(CH₃)₂]⁺• | [C₆H₁₃I]⁺• | Low |

| 127 | [I]⁺ | [I]⁺ | Moderate |

| 85 | [C₆H₁₃]⁺ | [CH₃CHCH₂CH(CH₃)₂]⁺ | High (Base Peak) |

| 57 | [C₄H₉]⁺ | [(CH₃)₂CHCH₂]⁺ | Moderate |

| 43 | [C₃H₇]⁺ | [CH(CH₃)₂]⁺ | High |

Fragmentation Pathway Analysis

The fragmentation of this compound in an EI-MS system is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes fragmentation to produce more stable ions.

-

Molecular Ion (m/z 212): The peak corresponding to the intact molecular ion is expected to be of low intensity due to the lability of the C-I bond.

-

Loss of Iodine (m/z 85): The most facile fragmentation is the cleavage of the weak carbon-iodine bond, resulting in the formation of a secondary carbocation at m/z 85. This ion is relatively stable and is predicted to be the base peak.

-

Iodine Cation (m/z 127): A peak at m/z 127 corresponding to the iodine cation ([I]⁺) is also expected and is a characteristic feature of iodo-compounds.

-

Alkyl Fragments (m/z 57 and 43): Further fragmentation of the alkyl chain leads to the formation of smaller, stable carbocations. The loss of an ethyl radical from the [C₆H₁₃]⁺ ion results in a butyl cation at m/z 57. Cleavage of the bond between the second and third carbons can lead to the formation of the isopropyl cation at m/z 43, which is a stable secondary carbocation.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound.

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocols

Methodology for Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of this compound can be obtained using a standard gas chromatography-mass spectrometry (GC-MS) or a direct insertion probe MS system equipped with an electron ionization source.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.

Instrumentation:

-

Ion Source: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for library matching)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Detector: Electron Multiplier

Procedure:

-

The sample is introduced into the ion source. If using GC, the compound is first separated from the solvent and any impurities on a chromatographic column.

-

In the ion source, the vaporized sample molecules are bombarded by a beam of 70 eV electrons.[4]

-

This high energy causes the removal of an electron from the molecule, forming a positively charged molecular ion (M+•).[5]

-

The excess energy imparted to the molecular ion leads to its fragmentation into smaller, characteristic ions.

-

The positively charged ions (molecular and fragment ions) are then accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z.

Logical Workflow for Spectral Interpretation

The following diagram outlines the logical workflow for interpreting the obtained mass spectrum.

References

An In-depth Technical Guide to the Safety Profile of 2-Iodo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2-Iodo-4-methylpentane is an organoiodine compound with the chemical formula C6H13I.[1] It is a derivative of pentane. While detailed experimental data is limited, some key physical and chemical properties have been computed and are presented below.

| Property | Value | Source |

| Molecular Formula | C6H13I | PubChem[1] |

| Molecular Weight | 212.07 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 31294-96-9 | American Elements[2] |

| Appearance | No data available | - |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Density | No data available | - |

| Solubility | No data available | - |

Hazard Identification and GHS Classification (Inferred)

A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, based on the known hazards of similar alkyl iodides and the hydrocarbon backbone, a potential hazard profile can be inferred. Alkyl iodides are known to be reactive and can release iodine upon decomposition.[3] The hydrocarbon structure suggests potential flammability and irritation.

Potential GHS Classification:

| Hazard Class | Hazard Category |

| Flammable Liquids | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |

GHS Pictograms (Inferred):

References

Commercial Suppliers and Technical Guide for High-Purity 2-Iodo-4-methylpentane

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers of 2-Iodo-4-methylpentane, along with key technical data, representative experimental protocols, and logical diagrams to illustrate its synthesis and potential applications in organic synthesis.

Commercial Availability and Purity

A number of chemical suppliers offer this compound, with varying purity levels suitable for research and development purposes. While many suppliers can provide the compound, obtaining specific batch-to-batch purity data often requires direct inquiry or accessing the certificate of analysis.

American Elements is a notable supplier that can produce this compound in various grades, including high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher).[1] For standard grades, Aurum Pharmatech lists a purity of 95.00%.[2] Other prominent suppliers include Sigma-Aldrich, BLD Pharm, and ChemicalBook.[3][4][5] Researchers are advised to contact suppliers directly to obtain lot-specific certificates of analysis for detailed impurity profiles.

Quantitative Data Summary

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| American Elements | 31294-96-9 | C6H13I | 212.07 | Capable of producing up to >99.999%[1] |

| Aurum Pharmatech | 31294-96-9 | C6H13I | 212.07 | 95.00%[2] |

| Sigma-Aldrich | 31294-96-9 | C6H13I | 212.07 | Not specified on product page |

| BLD Pharm | 31294-96-9 | C6H13I | 212.07 | Not specified on product page[4] |

Synthesis of this compound

This compound can be synthesized via the hydroiodination of an appropriate alkene. The reaction follows Markovnikov's rule, where the iodide attaches to the more substituted carbon of the double bond.

Representative Experimental Protocols

Cuprate-Mediated Conjugate Addition

This protocol outlines the formation of an organocuprate reagent from an iodoalkane and its subsequent 1,4-conjugate addition to an α,β-unsaturated carbonyl compound. This is a powerful method for introducing alkyl chains in a stereocontrolled manner.

Materials:

-

This compound

-

tert-Butyllithium (B1211817) (t-BuLi) in pentane

-

Anhydrous diethyl ether (Et2O)

-

Copper(I) iodide (CuI)

-

Tributylphosphine (B147548) (PBu3)

-

α,β-Unsaturated lactone (or other suitable Michael acceptor)

-

Argon atmosphere

-

Dry glassware and syringes

Procedure:

-

Under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether at -78 °C.

-

Slowly add tert-butyllithium (2.0 eq) and stir the solution for 30 minutes at -78 °C to form the corresponding alkyllithium reagent.

-

In a separate flask, prepare the cuprate (B13416276) reagent by reacting copper(I) iodide with tributylphosphine in diethyl ether.

-

Transfer the freshly prepared cuprate solution to the alkyllithium solution at -78 °C via cannula.

-

After stirring for a short period, add a solution of the α,β-unsaturated lactone in diethyl ether.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Perform a standard aqueous work-up, including extraction with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Alkylation of Enolates

Iodoalkanes are effective alkylating agents for various nucleophiles, including enolates. This reaction is fundamental for constructing more complex carbon skeletons from simpler precursors.

Materials:

-

This compound

-

Ketone or other carbonyl-containing starting material

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon atmosphere

-

Dry glassware and syringes

Procedure:

-

Under an argon atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of LDA in THF (1.05 eq) and stir for 1 hour to form the enolate.

-

Add a solution of this compound (1.1 eq) in THF to the enolate solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous work-up, including extraction with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the crude product by column chromatography or distillation.

This technical guide provides a starting point for researchers utilizing this compound. For critical applications, it is imperative to obtain detailed specifications from the chosen supplier and to optimize reaction conditions based on the specific substrates and desired outcomes.

References

An In-depth Technical Guide to the Stereoisomers of 2-Iodo-4-methylpentane: (2R) and (2S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-iodo-4-methylpentane, specifically the (2R) and (2S) enantiomers. Chiral molecules are of paramount importance in the pharmaceutical industry due to the often-differing biological activities of their stereoisomers. This document details the stereospecific synthesis, physicochemical properties, and potential biological relevance of (2R)- and (2S)-2-iodo-4-methylpentane, serving as a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Chirality is a fundamental property in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with biological targets. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the synthesis and characterization of enantiomerically pure compounds are crucial for the development of safe and effective drugs.

This compound possesses a chiral center at the C2 position, giving rise to two enantiomers: (2R)-2-iodo-4-methylpentane and (2S)-2-iodo-4-methylpentane. As alkyl halides, these compounds are versatile intermediates in organic synthesis, and their chiral nature makes them valuable building blocks for the synthesis of more complex chiral molecules. This guide will explore the key technical aspects of these stereoisomers.

Physicochemical Properties

| Property | (2R)-2-iodo-4-methylpentane | (2S)-2-iodo-4-methylpentane |

| IUPAC Name | (2R)-2-iodo-4-methylpentane[1] | (2S)-2-iodo-4-methylpentane[2] |

| Molecular Formula | C₆H₁₃I | C₆H₁₃I |

| Molecular Weight | 212.07 g/mol [1][2] | 212.07 g/mol [1][2] |

| Boiling Point (Predicted) | 165.2 ± 3.0 °C at 760 mmHg | 165.2 ± 3.0 °C at 760 mmHg |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | 1.4 ± 0.1 g/cm³ |

| Specific Rotation [α]D | Not experimentally determined | Not experimentally determined |

Note: Predicted values are based on computational models and may differ from experimental values.

Stereospecific Synthesis

The stereospecific synthesis of (2R)- and (2S)-2-iodo-4-methylpentane can be achieved from their corresponding chiral alcohol precursors, (S)-4-methyl-2-pentanol and (R)-4-methyl-2-pentanol, respectively. A well-established method for this transformation is the Appel reaction, which proceeds with an inversion of stereochemistry at the chiral center.[3][4]

General Experimental Protocol for Appel Reaction

This protocol is a general procedure for the iodination of a secondary alcohol with inversion of configuration and should be optimized for the specific substrate.

Materials:

-

Chiral alcohol ((S)- or (R)-4-methyl-2-pentanol)

-

Triphenylphosphine (B44618) (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of triphenylphosphine (1.5 eq.) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add imidazole (3.0 eq.) and iodine (1.5 eq.) sequentially.

-

Stir the mixture at 0 °C for 10-15 minutes until a yellow-orange phosphonium (B103445) salt complex forms.

-

Add a solution of the chiral alcohol (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes) to afford the desired chiral this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for the individual enantiomers are not available, the following are predicted chemical shifts for ¹H and ¹³C NMR spectroscopy.

Predicted ¹H NMR Spectrum (CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1, H1' (CH₃) | 0.90 | d | 6H |

| H3 (CH₂) | 1.50 - 1.70 | m | 2H |

| H4 (CH) | 1.80 - 1.95 | m | 1H |

| H5 (CH₃) | 1.95 | d | 3H |

| H2 (CHI) | 4.20 - 4.30 | m | 1H |

Predicted ¹³C NMR Spectrum (CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C1, C1' | 22.5 |

| C5 | 25.0 |

| C4 | 25.5 |

| C2 | 35.0 |

| C3 | 50.0 |

Chiral Separation

The separation of the (2R) and (2S) enantiomers of this compound is essential for obtaining enantiomerically pure samples. Chiral gas chromatography (GC) is a suitable technique for the analytical and preparative separation of volatile chiral compounds like iodoalkanes.

General Protocol for Chiral GC Analysis

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as β- or γ-cyclodextrin derivatives).

Typical Conditions:

-

Injector Temperature: 200-250 °C

-

Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp to a higher temperature (e.g., 150-180 °C) at a controlled rate (e.g., 2-5 °C/min).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Detector Temperature: 250-300 °C

The specific conditions, including the choice of chiral stationary phase and temperature program, will need to be optimized to achieve baseline separation of the two enantiomers.

Biological and Pharmacological Context

While there is no specific data on the biological activity of the individual enantiomers of this compound, the broader class of iodoalkanes has been studied for its potential biological effects. Some studies have indicated that certain iodoalkanes can exhibit cytotoxicity.[5] The mechanism of toxicity is often related to their ability to act as alkylating agents, potentially reacting with nucleophilic biomolecules such as DNA and proteins.

The significance of chirality in drug action is well-documented. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. Therefore, should this compound or its derivatives be considered as potential pharmacophores, the synthesis and biological evaluation of the individual enantiomers would be a critical step in the drug development process.

Conclusion

The stereoisomers of this compound, (2R) and (2S), are chiral building blocks with potential applications in organic synthesis and drug discovery. Their stereospecific synthesis can be achieved with high fidelity using established methods like the Appel reaction, which proceeds with inversion of configuration. Although detailed experimental data for these specific enantiomers are scarce, this guide provides a framework for their synthesis, purification, and characterization based on established chemical principles and analogous systems. For drug development professionals, the key takeaway is the critical importance of evaluating the biological properties of each enantiomer separately to fully understand the potential therapeutic and toxicological profile of any chiral drug candidate derived from these building blocks. Further research is warranted to experimentally determine the physicochemical properties and biological activities of these specific chiral molecules.

References

- 1. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 2. (2S)-2-iodo-4-methylpentane | C6H13I | CID 101996013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Appel Reaction [organic-chemistry.org]

- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

Spectroscopic Analysis of C6H13I Isomers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the primary isomers of hexyl iodide (C6H13I), including 1-iodohexane, 2-iodohexane, and 3-iodohexane (B1593382). This document consolidates nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate the identification and characterization of these compounds. Detailed experimental protocols and visual aids are included to support practical application in research and development.

Introduction to Iodohexane Isomers

The constitutional isomers of iodohexane—1-iodohexane, 2-iodohexane, and 3-iodohexane—share the same molecular formula (C6H13I) and molecular weight (212.07 g/mol ) but differ in the position of the iodine atom on the hexane (B92381) chain.[1][2][3] This structural variance leads to distinct spectroscopic properties, which are crucial for their unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the available experimental and predicted spectroscopic data for the three primary iodohexane isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) provide detailed information about the connectivity of atoms.

Table 1: ¹H NMR Spectroscopic Data for C6H13I Isomers (Solvent: CDCl₃)

| Isomer | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 1-Iodohexane [4] | H-1 (-CH₂I) | 3.183 | Triplet (t) | 2H | Not Reported |

| H-2 (-CH₂-) | 1.83 | Quintet (p) | 2H | Not Reported | |

| H-3, H-4, H-5 (-CH₂-) | 1.15 - 1.50 | Multiplet (m) | 6H | Not Reported | |

| H-6 (-CH₃) | 0.90 | Triplet (t) | 3H | Not Reported | |

| 2-Iodohexane | H-1 (-CH₃) | Predicted: ~1.0 | Doublet (d) | 3H | Predicted: ~7 |

| H-2 (-CHI-) | Predicted: ~4.1 | Sextet (sxt) | 1H | Predicted: ~7 | |

| H-3 (-CH₂-) | Predicted: ~1.8 | Multiplet (m) | 2H | Not Reported | |

| H-4, H-5 (-CH₂-) | Predicted: ~1.3-1.4 | Multiplet (m) | 4H | Not Reported | |

| H-6 (-CH₃) | Predicted: ~0.9 | Triplet (t) | 3H | Predicted: ~7 | |

| 3-Iodohexane | H-1, H-6 (-CH₃) | Predicted: ~1.0 | Triplet (t) | 6H | Predicted: ~7 |

| H-2, H-4 (-CH₂-) | Predicted: ~1.8 | Multiplet (m) | 4H | Not Reported | |

| H-3 (-CHI-) | Predicted: ~4.0 | Quintet (p) | 1H | Predicted: ~7 | |

| H-5 (-CH₂-) | Predicted: ~1.4 | Multiplet (m) | 2H | Not Reported |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for C6H13I Isomers (Solvent: CDCl₃)

| Isomer | Carbon Position | Chemical Shift (δ, ppm) |

| 1-Iodohexane [5] | C-1 | 7.4 |

| C-2 | 34.0 | |

| C-3 | 31.0 | |

| C-4 | 30.5 | |

| C-5 | 22.4 | |

| C-6 | 13.9 | |

| 2-Iodohexane [3] | C-1 | 27.8 |

| C-2 | 30.5 | |

| C-3 | 42.1 | |

| C-4 | 31.1 | |

| C-5 | 22.3 | |

| C-6 | 13.9 | |

| 3-Iodohexane [2] | C-1 | 11.5 |

| C-2 | 29.5 | |

| C-3 | 41.5 | |

| C-4 | 40.5 | |

| C-5 | 20.2 | |

| C-6 | 14.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. For iodohexanes, the key absorption bands are related to C-H and C-I bond vibrations.

Table 3: Key IR Absorption Bands for C6H13I Isomers

| Isomer | C-H Stretch (cm⁻¹) | C-H Bend (cm⁻¹) | C-I Stretch (cm⁻¹) |

| 1-Iodohexane | ~2850-2960 | ~1465 | ~500-600 |

| 2-Iodohexane | ~2850-2960 | ~1465 | ~500-600 |

| 3-Iodohexane | ~2850-2960 | ~1465 | ~500-600 |

Note: The IR spectra of these isomers are expected to be very similar, with primary differentiation possible in the fingerprint region (< 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for C6H13I Isomers

| Isomer | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |

| 1-Iodohexane [6] | 212 | 43 | 85, 57, 41 |

| 2-Iodohexane [3] | 212 | 43 | 85, 57, 41 |

| 3-Iodohexane [2] | 212 | 43 | 85, 57, 41 |

Note: The mass spectra of these constitutional isomers are very similar due to the formation of common carbocation fragments. Differentiation based solely on mass spectrometry can be challenging without chromatographic separation.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of iodohexane isomers.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Sample Preparation:

-

Prepare a solution of the iodohexane isomer in the deuterated solvent at a concentration of approximately 5-25 mg/mL.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

Transfer the solution to an NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube and ensure the sample is homogeneous.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans (NS): 16-64 (signal-to-noise dependent)

-

Relaxation Delay (D1): 1-5 seconds

-

Acquisition Time (AQ): 2-4 seconds

-

Spectral Width (SW): 10-15 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): 0-220 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid iodohexane isomers to identify characteristic functional group vibrations.

Instrumentation:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

Place a single drop of the neat liquid iodohexane isomer directly onto the center of the ATR crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify the wavenumbers of the major absorption bands and correlate them to specific bond vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the iodohexane isomers and obtain their mass spectra for identification and fragmentation analysis.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

-

GC column suitable for the separation of non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Sample Preparation:

-

Prepare a dilute solution of the iodohexane isomer (or a mixture of isomers) in a volatile organic solvent such as hexane or dichloromethane (B109758) (typically 10-100 µg/mL).[7]

-

Transfer the solution to a 2 mL autosampler vial.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 to 50:1

-

Carrier Gas: Helium

-

Flow Rate: 1.0-1.5 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 50-60 °C, hold for 1-2 minutes.

-

Ramp: 10-15 °C/min to 200-250 °C.

-

Final Hold: 2-5 minutes.

-

-

MS Transfer Line Temperature: 250-280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-300

Data Processing:

-

Integrate the peaks in the total ion chromatogram (TIC) to determine the retention times of the isomers.

-

Analyze the mass spectrum for each peak, identifying the molecular ion and major fragment ions.

-

Compare the obtained mass spectra with library databases (e.g., NIST) for confirmation.

Visualizations

Isomeric Relationships

The following diagram illustrates the structural relationship between the three primary iodohexane isomers.

General Spectroscopic Workflow

The diagram below outlines a general workflow for the spectroscopic analysis of an unknown iodohexane sample.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of 1-iodohexane, 2-iodohexane, and 3-iodohexane. While experimental ¹H NMR data for 2- and 3-iodohexane are not widely published, the provided data, in conjunction with the detailed experimental protocols, offer a solid foundation for the identification and characterization of these isomers. The presented workflows and comparative data tables are intended to aid researchers in their analytical endeavors within drug development and other scientific disciplines.

References

- 1. 1-Iodohexane | C6H13I | CID 12527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Iodohexane | C6H13I | CID 33018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Iodohexane | C6H13I | CID 33019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Iodohexane(638-45-9) 1H NMR [m.chemicalbook.com]

- 5. 1-Iodohexane(638-45-9) 13C NMR spectrum [chemicalbook.com]

- 6. Hexane, 1-iodo- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (4-methylpentan-2-yl)magnesium iodide from 2-Iodo-4-methylpentane

Introduction

Grignard reagents, or organomagnesium halides (R-Mg-X), are fundamental tools in organic synthesis, celebrated for their ability to form new carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents function as potent nucleophiles and strong bases.[2] They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1][3][4] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[3][5][6]

The synthesis of Grignard reagents from secondary alkyl halides like 2-iodo-4-methylpentane requires careful control of reaction conditions. The reactivity of the organic halide is crucial, with the general trend being I > Br > Cl.[1][2] While the iodo-substituent on this compound enhances reactivity, it can also promote undesired side reactions. The most significant side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide, leading to a homocoupled alkane byproduct.[7] Furthermore, the success of the synthesis is critically dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents are readily protonated and destroyed by water.[4][7]

This document provides a detailed protocol for the laboratory-scale synthesis of (4-methylpentan-2-yl)magnesium iodide, with a focus on techniques to maximize yield and purity by addressing common challenges such as reaction initiation and minimization of side products.

Quantitative Data Summary

The successful formation of the Grignard reagent is contingent on several factors, including reagent purity, magnesium activation, and precise control of reaction conditions. The following table summarizes the typical parameters for the synthesis of (4-methylpentan-2-yl)magnesium iodide.

| Parameter | Recommended Value/Condition | Purpose/Notes |

| Reactants | ||

| This compound | 1.0 equivalent | Starting secondary alkyl halide. |

| Magnesium Turnings | 1.2 - 1.5 equivalents | Excess is used to ensure complete consumption of the alkyl halide and to compensate for surface oxides.[1] |

| Iodine | 1-2 small crystals | Activates the magnesium surface by removing the passivating magnesium oxide layer.[1][2][7] |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.5 M solution | Anhydrous ethereal solvent is critical to stabilize the Grignard reagent and prevent quenching.[1][2][3] |

| Reaction Conditions | ||

| Atmosphere | Anhydrous Inert Gas (Argon or Nitrogen) | Essential to prevent reaction with atmospheric moisture and oxygen.[1] |

| Temperature | Room temperature to gentle reflux (~66 °C in THF) | The reaction is exothermic; the temperature is controlled by the rate of addition.[1] Initial warming may be needed. |

| Reaction Time | 1 - 3 hours | Monitored by the disappearance of magnesium metal.[1] |

| Expected Outcome | ||

| Appearance | Cloudy gray or brown solution | A very dark or black solution may indicate side product formation from overheating.[1] |

| Expected Yield | 50 - 80% | Highly dependent on anhydrous conditions and slow addition of the alkyl halide to minimize Wurtz coupling.[1] |

| Characterization | Titration (e.g., Gilman's double titration) | Determines the precise molar concentration of the active Grignard reagent before use.[1] |

Detailed Experimental Protocols

1. Apparatus and Reagent Preparation

-

Glassware: All glassware (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried, either in an oven at >120°C overnight or by flame-drying under vacuum. The apparatus must be cooled to room temperature under a positive pressure of an inert gas like argon or nitrogen.[7]

-

Reagents: this compound should be pure and dry.

-

Solvent: Anhydrous THF is essential. Use a freshly opened bottle or solvent purified from a still.

2. Synthesis of (4-methylpentan-2-yl)magnesium iodide

-

Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire system is under a positive pressure of inert gas.

-

Magnesium Activation: Place magnesium turnings (1.2 equiv.) into the flask. Add one or two small crystals of iodine.[1] Gently warm the flask with a heat gun until purple iodine vapor is observed, which will then fade as it reacts with the magnesium surface.[7] This step removes the passivating oxide layer. Allow the flask to cool to room temperature.

-

Initiation: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous THF. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension.[7] The reaction should initiate, indicated by the solution turning cloudy, gentle bubbling from the magnesium surface, and a slight increase in temperature.[1] If the reaction does not start, gentle warming with a water bath or sonication may be required.[7] The disappearance of the iodine color is a good indicator of initiation.[7]

-

Grignard Reagent Formation: Once initiated, add the remainder of the this compound solution dropwise from the funnel. The rate of addition should be controlled to maintain a gentle, steady reflux of the solvent.[1] A rapid addition can cause an uncontrolled exothermic reaction and increase the formation of the Wurtz coupling byproduct.[1]

-

Completion: After the addition is complete, continue stirring the mixture. If necessary, gently heat the mixture to maintain reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[8] The final solution should appear cloudy and gray-to-brown.

-

Storage and Use: Once cooled, the Grignard reagent solution should be used immediately or transferred via cannula to a dry, inert-atmosphere storage vessel. The concentration of the active Grignard reagent must be determined by titration before use in subsequent reactions.

3. Titration of the Grignard Reagent

-

Procedure: Under an inert atmosphere, carefully withdraw a 1.0 mL aliquot of the Grignard solution and add it to a flask containing a known excess of a standardized solution of a protic compound, such as sec-butanol in xylene.[1] Add a few crystals of an indicator like 1,10-phenanthroline.[1] Titrate the excess protic compound with a standardized solution (e.g., n-butyllithium) to a colorimetric endpoint to determine the amount of protic compound consumed by the Grignard reagent, and thus its concentration.

Visualizations

Caption: Experimental workflow for the synthesis of (4-methylpentan-2-yl)magnesium iodide.

Caption: Reaction pathways in the synthesis of a Grignard reagent from an alkyl iodide.

Troubleshooting and Safety

| Issue | Probable Cause | Recommended Solution |

| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer).[7] 2. Presence of moisture in glassware or solvent. 3. Purity of this compound. | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing turnings with a glass rod to expose a fresh surface.[1][7] 2. Ensure all glassware is rigorously flame-dried and solvent is anhydrous.[7] 3. Use a small amount of a pre-formed Grignard reagent as an initiator.[1] |

| Low Yield | 1. Quenching by moisture or oxygen. 2. Excessive Wurtz coupling side reaction.[1] | 1. Maintain a robust inert atmosphere and use strictly anhydrous reagents and solvents. 2. Ensure slow, controlled addition of the alkyl halide to keep its concentration low, minimizing the bimolecular coupling reaction.[1][7] |

| Dark Black Solution | Overheating, leading to decomposition and side product formation. | Control the rate of addition to maintain a gentle, not vigorous, reflux. Use a water bath for cooling if the reaction becomes too exothermic.[1] |

Safety Precautions

-

Flammable Solvents: Diethyl ether and THF are highly flammable and have low boiling points. All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources.[1][4]

-